REACTION_CXSMILES
|
[CH3:1][O:2][C:3](=[O:12])[C:4]1[CH:9]=[CH:8][C:7]([CH:10]=[O:11])=[CH:6][CH:5]=1.[N+:13]([CH:15](S(C1C=CC(C)=CC=1)(=O)=O)[CH3:16])#[C-:14].C(=O)([O-])[O-].[K+].[K+]>CO>[CH3:1][O:2][C:3](=[O:12])[C:4]1[CH:9]=[CH:8][C:7]([C:10]2[O:11][CH:14]=[N:13][C:15]=2[CH3:16])=[CH:6][CH:5]=1 |f:2.3.4|
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Name
|
|
Quantity
|
2.5 g
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Type
|
reactant
|
Smiles
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COC(C1=CC=C(C=C1)C=O)=O
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Name
|
|
Quantity
|
3.19 g
|
Type
|
reactant
|
Smiles
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[N+](#[C-])C(C)S(=O)(=O)C1=CC=C(C=C1)C
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Name
|
|
Quantity
|
2.76 g
|
Type
|
reactant
|
Smiles
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C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
50 mL
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Type
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solvent
|
Smiles
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CO
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Control Type
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AMBIENT
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
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is heated
|
Type
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TEMPERATURE
|
Details
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to reflux for 2 h
|
Duration
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2 h
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Type
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ADDITION
|
Details
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the mixture is poured onto water
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Type
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EXTRACTION
|
Details
|
extracted with dichloromethane
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Type
|
WASH
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Details
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The organic phase is washed with water
|
Type
|
DRY_WITH_MATERIAL
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Details
|
dried over Na2SO4
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Type
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CONCENTRATION
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Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
The residue is chromatographed on silica gel (dichloromethane/methanol 40:1)
|
Name
|
|
Type
|
product
|
Smiles
|
COC(C1=CC=C(C=C1)C1=C(N=CO1)C)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |